3-(Pyrrolidin-3-yl)-1H-indole basic properties
3-(Pyrrolidin-3-yl)-1H-indole basic properties
An In-depth Technical Guide to the Core Physicochemical Properties of 3-(Pyrrolidin-3-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the fundamental physicochemical properties of 3-(pyrrolidin-3-yl)-1H-indole, a heterocyclic scaffold of significant interest in medicinal chemistry. As a key structural motif in various biologically active agents, particularly those targeting the central nervous system, a thorough understanding of its basic characteristics is paramount for successful drug design and development.[1][2] This document moves beyond a simple recitation of data to explain the underlying principles and provide robust, field-tested protocols for empirical validation.
Basicity and Ionization State (pKa)
Theoretical Framework & Significance
The basicity of a molecule, quantified by its pKa value, is a critical determinant of its behavior in a biological system. The pKa is the pH at which a molecule exists in an equilibrium of 50% ionized and 50% neutral species. For an amine-containing compound like 3-(pyrrolidin-3-yl)-1H-indole, the pKa of the conjugate acid dictates the degree of protonation at physiological pH (typically ~7.4). This ionization state profoundly influences aqueous solubility, membrane permeability, receptor binding interactions, and metabolic stability.
The 3-(pyrrolidin-3-yl)-1H-indole scaffold contains two nitrogen atoms with distinct electronic environments:
-
Pyrrolidine Nitrogen: This is a saturated, secondary aliphatic amine. Such amines are typically basic, with the lone pair of electrons readily available for protonation. The parent pyrrolidine has a pKa of its conjugate acid around 11.3.[3]
-
Indole Nitrogen: The lone pair on the indole nitrogen is part of the aromatic π-system, contributing to the ring's aromaticity. Consequently, this nitrogen is essentially non-basic and does not undergo protonation under physiological conditions.
Therefore, the principal basic center of the molecule is the pyrrolidine nitrogen, and its pKa is the most pharmacologically relevant. A high pKa ensures the molecule is predominantly protonated and positively charged at physiological pH, which generally enhances aqueous solubility but can limit passive diffusion across biological membranes like the blood-brain barrier.
Quantitative Data
| Property | Predicted/Reference Value | Implication |
| pKa (Pyrrolidine N) | 9.5 - 10.5 (Estimated) | Predominantly protonated (>99%) at physiological pH 7.4. |
| pKa (Indole N) | ~ -2 (Estimated, acidic) | Remains unprotonated in physiological and most chemical environments. |
Note: The estimate for the pyrrolidine nitrogen is based on the known pKa of pyrrolidine, adjusted for the electron-withdrawing effects of the attached indole ring.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration remains the gold standard for pKa determination due to its accuracy and direct measurement of ionic activity.[4][5]
Causality in Method Selection: This method is chosen for its precision. It relies on measuring the change in pH (or electromotive force) of a solution as a titrant of known concentration is added, allowing for the direct observation of the buffering region and the inflection point corresponding to the pKa.
Step-by-Step Methodology:
-
Preparation of Analyte Solution: Accurately weigh approximately 1-2 mg of 3-(pyrrolidin-3-yl)-1H-indole and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 methanol/water) to a final concentration of ~0.5-1 mM. The co-solvent is necessary due to the compound's moderate lipophilicity.
-
System Calibration: Calibrate a high-precision pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25°C).
-
Titration - Acidic Direction: Add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 5-10 µL) to the analyte solution.
-
Titration - Basic Direction: Following the initial acidification, titrate the solution by adding a standardized solution of potassium hydroxide (e.g., 0.1 M KOH) in precise increments. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve. Specialized software can be used to calculate the pKa from the first or second derivative of the titration curve for higher accuracy.
Diagram: Acid-Base Equilibrium
Caption: Acid-base equilibrium of the pyrrolidine moiety.
Lipophilicity (LogP and LogD)
Theoretical Framework & Significance
Lipophilicity, the "greasiness" of a molecule, is a crucial parameter in drug discovery that governs how a compound partitions between aqueous and lipid environments. It is a key driver of membrane permeability, plasma protein binding, metabolic clearance, and overall pharmacokinetic behavior.
-
LogP (Partition Coefficient): This is the logarithm of the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. LogP is a property of the neutral species only.
-
LogD (Distribution Coefficient): This is the logarithm of the ratio of a compound's concentration in a non-polar solvent to the total concentration of all its species (neutral and ionized) in an aqueous buffer at a specific pH. For ionizable compounds, LogD is the more physiologically relevant parameter.[6]
A LogD at pH 7.4 (LogD₇.₄) between 1 and 3 is often considered optimal for oral drugs, balancing solubility with the ability to cross cell membranes.
Quantitative Data
Direct experimental data for 3-(pyrrolidin-3-yl)-1H-indole is limited, but well-validated computational methods provide a strong estimate.
| Property | Predicted Value | Source | Implication |
| XlogP | 1.8 | PubChem[7] | Indicates good intrinsic lipophilicity, favorable for membrane permeation. |
| LogD at pH 7.4 | < 1.0 (Estimated) | N/A | Due to its high pKa, the compound is mostly ionized at pH 7.4, reducing its effective lipophilicity and increasing its solubility relative to the neutral form. |
Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination
The shake-flask method is the traditional and most reliable "gold standard" technique for determining LogP and LogD values.[4][8][9]
Causality in Method Selection: This direct measurement technique is chosen for its accuracy. It physically separates the two phases (n-octanol and buffer) and allows for the direct quantification of the analyte in each, providing an unambiguous measure of partitioning. The use of a pH 7.4 buffer is critical for determining the physiologically relevant LogD.[6]
Step-by-Step Methodology:
-
Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate both the n-octanol and the PBS buffer by mixing them vigorously for 24 hours and then allowing the phases to separate completely. This prevents volume changes during the experiment.[9]
-
Compound Preparation: Prepare a stock solution of 3-(pyrrolidin-3-yl)-1H-indole in a minimal amount of a suitable solvent (e.g., DMSO or methanol) to a high concentration (e.g., 10 mM).
-
Partitioning: In a glass vial, combine 2 mL of the pre-saturated n-octanol and 2 mL of the pre-saturated PBS. Add a small aliquot (e.g., 20 µL) of the compound stock solution.
-
Equilibration: Seal the vial and shake it vigorously on a mechanical shaker for a set period (e.g., 1-2 hours) at a controlled temperature (25°C) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to achieve complete separation of the two phases.
-
Quantification: Carefully withdraw a known volume from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each sample using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
Diagram: LogD Experimental Workflow
Caption: Workflow for LogD determination via the shake-flask method.
Aqueous Solubility
Theoretical Framework & Significance
Aqueous solubility is a fundamental property that dictates a drug's dissolution rate and subsequent absorption. Poor solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[10] Two types of solubility are commonly assessed:
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a DMSO stock, begins to precipitate in an aqueous buffer. It is a high-throughput measurement relevant to early discovery and in vitro assays.[11][12][13]
-
Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated aqueous solution after prolonged incubation. It is more time-consuming to measure but crucial for pre-formulation studies.
For a basic compound like 3-(pyrrolidin-3-yl)-1H-indole, solubility is expected to be highly pH-dependent, increasing significantly at lower pH values where it is fully protonated.
Quantitative Data
Specific experimental solubility data for this compound is not publicly available. However, based on its predicted LogP and basic nature, it is expected to have moderate to good kinetic solubility, especially in acidic to neutral buffers. A reasonable goal for drug discovery compounds is a solubility of >60 µg/mL.[10]
Experimental Protocol: High-Throughput Kinetic Solubility Assay
This method is ideal for early-stage drug discovery due to its speed and low compound consumption.[11][14]
Causality in Method Selection: The kinetic assay is chosen because it mimics the conditions of many high-throughput biological screens, where compounds are introduced from DMSO stocks. This provides a pragmatic assessment of a compound's likelihood to remain in solution during in vitro testing. Nephelometry (light scattering) is a common and rapid detection method.[10]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(pyrrolidin-3-yl)-1H-indole in 100% DMSO.
-
Plate Preparation: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to wells containing the desired aqueous buffer (e.g., PBS, pH 7.4). Prepare a serial dilution to test a range of final concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should be kept low and consistent (e.g., 1-2%).
-
Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 2 hours).
-
Detection (Nephelometry): Place the microplate in a nephelometer to measure the light scattering in each well. An increase in light scattering compared to buffer-only controls indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed. This can be determined by plotting the light scattering units against the compound concentration and identifying the point of sharp inflection.
Chemical Stability
Theoretical Framework & Significance
Chemical stability refers to a compound's resistance to degradation under various conditions (e.g., pH, light, temperature, oxidative stress). Instability can compromise a drug's shelf-life, lead to the formation of toxic byproducts, and result in inaccurate assay results. The 3-(pyrrolidin-3-yl)-1H-indole structure has potential liabilities:
-
Indole Ring: The electron-rich indole nucleus can be susceptible to oxidation, particularly at the 2-position.
-
Pyrrolidine Ring: While generally stable, aliphatic amines can undergo specific metabolic transformations.
Assessing stability early in development is crucial for identifying robust chemical scaffolds. Studies on related spiro-indole compounds have highlighted the importance of scaffold design to mitigate chemical instability.[15]
Quantitative Data
There is no specific, publicly available stability data for 3-(pyrrolidin-3-yl)-1H-indole. Stability would need to be determined empirically.
Experimental Protocol: pH-Dependent Solution Stability Assessment
This assay evaluates a compound's stability in solutions mimicking different physiological and storage conditions.
Causality in Method Selection: HPLC is the analytical method of choice due to its ability to separate the parent compound from any potential degradants and accurately quantify the remaining parent compound over time. Testing at different pH values (acidic, neutral, basic) is essential to identify potential hydrolysis or pH-catalyzed degradation pathways.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a set of aqueous buffers, for example:
-
pH 2.0 (e.g., 0.01 M HCl) to simulate gastric fluid.
-
pH 7.4 (e.g., PBS) to simulate physiological conditions.
-
pH 9.0 (e.g., borate buffer) to assess stability under basic conditions.
-
-
Incubation: Prepare solutions of the test compound in each buffer at a known concentration (e.g., 10 µM) from a DMSO stock.
-
Time-Point Sampling: Incubate the solutions at a controlled temperature (e.g., 37°C). At specified time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each solution.
-
Sample Quenching: Immediately quench any further degradation by mixing the aliquot with an equal volume of a cold organic solvent like acetonitrile.
-
HPLC Analysis: Analyze each quenched sample by a validated reverse-phase HPLC-UV method.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the amount at time zero. The stability can be reported as the percentage remaining at 24 hours or by calculating a degradation half-life (t₁/₂).
Conclusion
3-(Pyrrolidin-3-yl)-1H-indole is a scaffold with promising physicochemical properties for drug development. Its key features include a strong basic center ensuring good aqueous solubility at physiological pH, and a moderate intrinsic lipophilicity (LogP) favorable for membrane interactions. While its effective lipophilicity (LogD) is lowered by its high degree of ionization, this property can be fine-tuned through structural modification. The provided protocols offer a robust framework for the empirical determination of its pKa, LogD, solubility, and stability, enabling researchers to make data-driven decisions in the optimization of new chemical entities based on this valuable core structure.
References
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Ciura, K., Dziomba, S., & Nowak, P. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm Website. [Link]
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Partyka, A., et al. (2023). Design, synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with a dual affinity for 5-HT1A receptors and the serotonin transporter. European Journal of Medicinal Chemistry, 258, 115598. [Link]
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Ferino, G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(10), 1200. [Link]
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Surup, F., et al. (2016). Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction. Journal of Medicinal Chemistry, 59(22), 10147-10162. [Link]
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